molecular formula C17H10N2O3 B3064459 3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one CAS No. 108561-26-8

3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one

Cat. No.: B3064459
CAS No.: 108561-26-8
M. Wt: 290.27 g/mol
InChI Key: DDLVEGOAMKVLAS-UHFFFAOYSA-N
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Description

3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles, which can then be further modified to produce the desired compound . Another method involves the use of a gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Chemical Reactions Analysis

3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Scientific Research Applications

3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one can be compared with other isoxazole derivatives, such as:

Properties

IUPAC Name

3,6-diphenyl-[1,2]oxazolo[5,4-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-17-13-14(11-7-3-1-4-8-11)19-22-16(13)18-15(21-17)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLVEGOAMKVLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551549
Record name 3,6-Diphenyl-4H-[1,2]oxazolo[5,4-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108561-26-8
Record name 3,6-Diphenyl-4H-[1,2]oxazolo[5,4-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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